
6-Fluoro-4-oxochroman-2-carboxylic acid
Overview
Description
6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated carboxylic acid with the molecular formula C₁₀H₇FO₄. This compound is an intermediate in the synthesis of the drug Fidarestat, which is used to treat complications of diabetes by inhibiting aldose reductase . The structure of this compound includes a dihydropyranone ring that adopts an envelope conformation .
Preparation Methods
The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 6-fluorochroman-2-carboxylic acid.
Fluorination: The precursor undergoes fluorination to introduce the fluorine atom at the desired position.
Oxidation: The compound is then oxidized to form the oxochroman structure.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
6-Fluoro-4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrogenation: Hydrogenation reactions can reduce the double bonds in the chroman ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6F4OCA is , with a molecular weight of approximately 210.16 g/mol. The compound features a chroman backbone, with a fluorine atom at the 6-position and a carboxylic acid functional group at the 2-position. This configuration contributes to its reactivity and biological activity.
Chemical Synthesis
6F4OCA serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, particularly in the synthesis of pharmaceuticals. Notably, it is a key intermediate in the synthesis of Fidarestat , a drug used for managing diabetic complications by inhibiting aldose reductase . The compound's ability to participate in various chemical reactions makes it a versatile component in synthetic chemistry.
Application | Description |
---|---|
Building Block | Used in synthesizing complex organic molecules. |
Intermediate | Key precursor for drugs like Fidarestat. |
Research indicates that 6F4OCA exhibits significant biological activities, particularly as an aldose reductase inhibitor . This inhibition is crucial for mitigating complications associated with diabetes, such as neuropathy and retinopathy, by reducing sorbitol accumulation in cells . The compound's interaction with biological systems highlights its potential therapeutic applications.
Pharmaceutical Development
The compound has garnered attention for its potential use in developing new drugs targeting various diseases, particularly those related to metabolic disorders. Its structural analogs have shown promise in treating conditions such as hypertension and heart failure due to their anti-inflammatory and hypoglycemic effects .
Therapeutic Area | Potential Applications |
---|---|
Diabetes | Aldose reductase inhibition to prevent complications. |
Cardiovascular Diseases | Treatment of hypertension and heart failure. |
Case Study 1: Synthesis of Fidarestat
In a study published by Mitsuru et al., 6F4OCA was synthesized as an intermediate for Fidarestat, demonstrating strong inhibition of aldose reductases . The synthesis involved multiple steps, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Case Study 2: Enzymatic Resolution
Recent advancements have introduced enzymatic methods for resolving racemic mixtures of 6-fluoro-chroman-2-carboxylic acids into optically pure forms using specific esterases . This method showcases a more environmentally friendly approach compared to traditional chemical resolutions, yielding high enantiomeric excess values.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-oxochroman-2-carboxylic acid involves its role as an intermediate in the synthesis of Fidarestat. Fidarestat inhibits aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, Fidarestat reduces the accumulation of sorbitol in tissues, thereby preventing or alleviating diabetic complications .
Comparison with Similar Compounds
6-Fluoro-4-oxochroman-2-carboxylic acid can be compared with other similar compounds, such as:
6-Fluorochroman-2-carboxylic acid: Lacks the oxo group, making it less reactive in certain chemical reactions.
4-Oxochroman-2-carboxylic acid: Lacks the fluorine atom, which affects its chemical properties and reactivity.
6-Fluoro-4-oxochroman-2-carboxamide: Contains an amide group instead of a carboxylic acid group, altering its solubility and reactivity.
The uniqueness of this compound lies in its combination of a fluorine atom, an oxo group, and a carboxylic acid group, which confer specific chemical properties and reactivity.
Biological Activity
6-Fluoro-4-oxochroman-2-carboxylic acid (FCCA) is an organic compound that has gained attention for its significant biological activity, particularly in the context of diabetes treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
FCCA has a molecular formula of CHF O and a molecular weight of approximately 210.159 g/mol. The compound features a chroman structure with a fluorine atom at the 6-position, which plays a crucial role in its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Weight | 210.159 g/mol |
Melting Point | Not specified |
LogP | 1.24410 |
PSA | 63.60000 |
FCCA is primarily recognized as an intermediate in the synthesis of Fidarestat , a drug known for its potent inhibition of aldose reductase, an enzyme involved in the polyol pathway. This pathway is crucial in the development of diabetic complications such as neuropathy and retinopathy. By inhibiting aldose reductase, FCCA helps reduce sorbitol accumulation in cells, thereby mitigating these complications .
Enzymatic Resolution
Recent studies have highlighted innovative methods for producing optically pure FCCA using enzymatic resolution techniques involving esterases isolated from Geobacillus thermocatenulatus. This approach offers higher yields and reduced environmental impact compared to traditional chemical resolution methods .
Biological Activity
The biological activity of FCCA encompasses several key areas:
- Aldose Reductase Inhibition : FCCA demonstrates strong inhibition against aldose reductase, making it a candidate for treating diabetic complications .
- Anti-inflammatory Properties : Related compounds have shown potential anti-inflammatory effects, suggesting that FCCA may also contribute to reducing inflammation associated with diabetes.
- Antioxidant Activity : Some studies indicate that FCCA may possess antioxidant properties, which could further enhance its therapeutic profile in managing oxidative stress linked to diabetes.
Case Studies and Research Findings
Several studies have investigated the efficacy and mechanisms of FCCA:
- Study on Aldose Reductase Inhibition : A study demonstrated that FCCA effectively reduces sorbitol levels in diabetic models, indicating its potential to alleviate diabetic neuropathy symptoms .
- Synthesis Methodologies : Research has focused on improving synthesis methods for FCCA, emphasizing the importance of yield and purity for pharmaceutical applications. The enzymatic resolution method reported yields exceeding 93% .
Q & A
Basic Research Questions
Q. What is the medicinal significance of 6-fluoro-4-oxochroman-2-carboxylic acid, and how is it synthesized?
This compound is a key intermediate in synthesizing Fidarestat, a potent aldose reductase inhibitor used to treat diabetic complications . The synthesis involves oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluoro-chroman-4-one using lead tetraacetate in anhydrous benzene, followed by acidification and crystallization in ethanol/water, yielding 83% pure product. Critical steps include maintaining anhydrous conditions and controlling pH during workup .
Q. How is the crystal structure of this compound characterized?
X-ray diffraction analysis reveals an orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters Å, Å, Å, and ų. The dihydropyranone ring adopts an envelope conformation, with the asymmetric carbon atom in the flap position. Hydrogen bonding (O—H⋯O) and C—H⋯π interactions stabilize the crystal lattice .
Q. What analytical methods are used to validate purity and stereochemistry?
Single-crystal X-ray diffraction (at 113 K) confirms stereochemical assignments, with refinement achieving and . Geometric parameters (bond lengths/angles) are consistent with literature values for similar chromanone derivatives. H atoms are refined using a riding model, ensuring minimal positional error .
Advanced Research Questions
Q. How do conformational dynamics of the dihydropyranone ring influence reactivity in downstream synthesis?
The envelope conformation of the ring positions the carboxylic acid group for nucleophilic attack, critical for forming Fidarestat. Computational studies (not detailed in evidence) could further elucidate how ring puckering affects electronic properties and regioselectivity in subsequent reactions .
Q. What strategies resolve enantiomeric impurities during large-scale synthesis?
Patents describe using chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer. For example, JP 6092956 (1994) employs stereoselective oxidation of diols, while EP 331078 (1989) leverages asymmetric catalysis. Contradictions in yields (e.g., 83% vs. literature reports) may arise from differences in workup protocols or catalyst loading .
Q. How do intermolecular interactions in the crystal lattice affect physicochemical stability?
Zigzag chains along the [100] axis, stabilized by O—H⋯O hydrogen bonds (2.58–2.65 Å) and C—H⋯π interactions (2.83 Å), enhance thermal stability. Disruption of these interactions (e.g., via solvent polarity changes) could reduce crystallinity, impacting shelf life .
Q. How to address discrepancies in synthetic yields reported across studies?
Variations (e.g., 83% vs. 75% in JP 2218674) may stem from reaction scale, solvent purity, or workup efficiency. Methodological adjustments, such as replacing lead tetraacetate with greener oxidants (e.g., TEMPO/NaClO), should be tested while monitoring enantiomeric excess via chiral HPLC .
Q. Methodological Notes
- Synthesis Optimization : Replace benzene with less toxic solvents (e.g., toluene) to improve safety without compromising yield .
- Crystallization : Slow evaporation in ethanol at 298 K produces diffraction-quality crystals, avoiding rapid cooling that induces defects .
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) to resolve ambiguities in bond angles or torsion parameters .
Properties
IUPAC Name |
6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXXHZKFLLLJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380991 | |
Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105300-40-1 | |
Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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